![molecular formula C12H8F2N2O4S B4394528 N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide](/img/structure/B4394528.png)
N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide
Overview
Description
Scientific Research Applications
Analgesic and Anti-Inflammatory Properties
Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for pain relief and inflammation reduction. It inhibits cyclooxygenase (COX) enzymes, thereby decreasing prostaglandin synthesis. Its analgesic effects make it valuable in managing conditions like osteoarthritis, rheumatoid arthritis, and musculoskeletal pain .
Alzheimer’s Disease Research
Researchers have explored Diflunisal’s potential in Alzheimer’s disease treatment. It inhibits amyloid-beta (Aβ) aggregation, which plays a crucial role in Alzheimer’s pathogenesis. By reducing Aβ accumulation, Diflunisal may help slow disease progression.
γ-Secretase Inhibition
Diflunisal acts as a γ-secretase inhibitor, affecting the processing of amyloid precursor protein (APP). By reducing Aβ40 and Aβ42 levels, it holds promise in preventing or treating neurodegenerative disorders associated with Aβ accumulation .
Anticancer Properties
Studies have investigated Diflunisal’s potential as an anticancer agent. It has been used in the synthesis of compounds like 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole, which shows promise in cancer treatment. Further research aims to uncover its precise mechanisms and efficacy.
Hydrazine Derivatives
Diflunisal can serve as a precursor for hydrazine derivatives. For instance, 3,5-difluorophenylhydrazine hydrochloride, derived from Diflunisal, has applications in chemical synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as the fibroblast growth factor receptor 1 and Androgen receptor . These receptors play crucial roles in cellular processes such as cell growth and differentiation.
Mode of Action
For instance, compounds that target the Fibroblast growth factor receptor 1 can affect cell growth and differentiation , while those that interact with the Androgen receptor can influence gene expression .
Biochemical Pathways
Compounds that inhibit γ-secretase, a similar class of compounds, have been found to reduce aβ40 and aβ42 levels in human primary neuronal cultures and in brain extract, cerebrospinal fluid, and plasma in vivo .
Pharmacokinetics
A study on a structurally similar compound, n-(3,5-difluorophenyl)succinimide, showed that it achieves higher tissue and plasma concentrations, binds covalently to a greater extent, and is eliminated more slowly than its non-toxic analog .
Result of Action
Similar compounds have been found to affect cell proliferation, differentiation, and apoptosis .
Action Environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O4S/c13-8-5-9(14)7-10(6-8)15-21(19,20)12-3-1-11(2-4-12)16(17)18/h1-7,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPROZFEICUQDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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